molecular formula C8H17NO2 B1404098 4-(Ethoxymethyl)piperidin-4-OL CAS No. 50675-14-4

4-(Ethoxymethyl)piperidin-4-OL

Cat. No. B1404098
CAS RN: 50675-14-4
M. Wt: 159.23 g/mol
InChI Key: WGYUNRCPFHHFFE-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)piperidin-4-OL is an organic compound consisting of a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. It has a molecular weight of 159.23 and is typically stored in a refrigerator . The compound is usually in oil form .


Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including 4-(Ethoxymethyl)piperidin-4-OL, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-(Ethoxymethyl)piperidin-4-OL is characterized by a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. The InChI code for the hydrochloride version of the compound is 1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H .


Physical And Chemical Properties Analysis

4-(Ethoxymethyl)piperidin-4-OL has a molecular weight of 159.23 . It is typically stored in a refrigerator and is usually in oil form .

Scientific Research Applications

Synthesis and Biological Characterization of Monoamine Transporters Modulators

The synthesis of a novel series of optically active molecules, including 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol, showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These compounds have potential applications in treating several neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Medicinal Chemistry and Pharmaceutical Applications

Design and Synthesis of Selective Estrogen Receptor Modulators (SERMs)

A systematic approach led to the development of chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on an accepted pharmacophore model for SERMs. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells, highlighting their potential in therapeutic applications (Yadav et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

The potential of 4-(Ethoxymethyl)piperidin-4-OL and similar compounds in the treatment of HIV is a promising area of research . Further studies are needed to fully understand the mechanism of action and to evaluate the safety and efficacy of these compounds in clinical settings.

properties

IUPAC Name

4-(ethoxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYUNRCPFHHFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethyl)piperidin-4-OL

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate (9C, 1 eq.) in DCM was added TFA (10 eq.). The mixture was stirred at r.t. for 0.5 hr, when TLC showed that s.m. was consumed. The mixture was concentrated to give the crude product which was used to the next step without further purification. LC-MS: m/z 160.2 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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